N-[3-(furan-2-ylmethylsulfamoyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(furan-2-ylmethylsulfamoyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide, also known as FM-381, is a novel small molecule inhibitor that has shown promising results in the treatment of various diseases. It is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), which plays a critical role in B-cell receptor signaling.
Wirkmechanismus
N-[3-(furan-2-ylmethylsulfamoyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide exerts its pharmacological effects by selectively binding to the active site of BTK, a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. BTK activation leads to the phosphorylation of downstream signaling molecules, including phospholipase Cγ2, which in turn activates the protein kinase C pathway and the mitogen-activated protein kinase pathway. This results in the activation of various transcription factors and the production of cytokines and chemokines, leading to B-cell activation, proliferation, and differentiation. By inhibiting BTK activity, N-[3-(furan-2-ylmethylsulfamoyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide suppresses these downstream signaling pathways, leading to the suppression of B-cell activation and proliferation.
Biochemical and Physiological Effects:
N-[3-(furan-2-ylmethylsulfamoyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide has been shown to have potent pharmacological effects on B-cell function, including the suppression of B-cell activation, proliferation, and differentiation. In addition, N-[3-(furan-2-ylmethylsulfamoyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide has been shown to modulate the activity of other immune cells, such as T-cells and dendritic cells, indicating its potential as a broad-spectrum immunomodulatory agent. N-[3-(furan-2-ylmethylsulfamoyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide has also been shown to have anti-inflammatory effects, as evidenced by its ability to suppress the production of pro-inflammatory cytokines and chemokines. These effects make N-[3-(furan-2-ylmethylsulfamoyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide a promising candidate for the treatment of various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(furan-2-ylmethylsulfamoyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide has several advantages for laboratory experiments, including its high potency and selectivity for BTK, its broad-spectrum immunomodulatory activity, and its anti-inflammatory effects. However, N-[3-(furan-2-ylmethylsulfamoyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide also has some limitations, including its relatively short half-life and its potential for off-target effects. These limitations need to be addressed in further research and development to optimize the efficacy and safety of N-[3-(furan-2-ylmethylsulfamoyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide.
Zukünftige Richtungen
There are several future directions for the research and development of N-[3-(furan-2-ylmethylsulfamoyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide, including the optimization of its pharmacokinetic properties, the evaluation of its safety and efficacy in clinical trials, and the exploration of its potential therapeutic applications in various diseases. In addition, the development of novel BTK inhibitors with improved pharmacological properties and selectivity is an active area of research, which may lead to the discovery of more potent and effective drugs for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Synthesemethoden
The synthesis of N-[3-(furan-2-ylmethylsulfamoyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide involves several steps, including the preparation of the key intermediate 3-methyl-1-benzofuran-2-carboxylic acid, which is then reacted with 3-aminophenylsulfonamide to form the corresponding amide. This is followed by the addition of furan-2-ylmethanamine, which is then treated with trifluoroacetic acid to form the final product, N-[3-(furan-2-ylmethylsulfamoyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide. The synthesis of N-[3-(furan-2-ylmethylsulfamoyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide has been optimized to yield high purity and high yield, making it suitable for further research and development.
Wissenschaftliche Forschungsanwendungen
N-[3-(furan-2-ylmethylsulfamoyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders. Preclinical studies have shown that N-[3-(furan-2-ylmethylsulfamoyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide inhibits BTK activity and downstream signaling pathways, leading to the suppression of B-cell activation and proliferation. In addition, N-[3-(furan-2-ylmethylsulfamoyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide has been shown to modulate the activity of other immune cells, such as T-cells and dendritic cells, indicating its potential as a broad-spectrum immunomodulatory agent.
Eigenschaften
IUPAC Name |
N-[3-(furan-2-ylmethylsulfamoyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S/c1-14-18-9-2-3-10-19(18)28-20(14)21(24)23-15-6-4-8-17(12-15)29(25,26)22-13-16-7-5-11-27-16/h2-12,22H,13H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHHHWHWXMLEPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC(=CC=C3)S(=O)(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(furan-2-ylmethylsulfamoyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.